molecular formula C10H11NO5 B2380948 2-Nitro-5-(propan-2-yloxy)benzoic acid CAS No. 78361-08-7

2-Nitro-5-(propan-2-yloxy)benzoic acid

Cat. No. B2380948
CAS RN: 78361-08-7
M. Wt: 225.2
InChI Key: MHNZLVZHPKIHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06903086B2

Procedure details

60% NaH in oil (950 mg, 23.8 mmol) was added to isopropyl alcohol (4.1 mL) in THF (20 mL) under a nitrogen atmosphere. After stirring for 30 min, 5-fluoro-2-nitrobenzoic acid (2.0 g, 10.8 mmol) was added, and the mixture was heated at reflux for 6 h. Following addition of 2N HCl to adjust the pH to 2, the mixture was extracted, washed with brine, dried (Na2SO4) and concentrated to dryness. Purification by chromatography gave 950 mg of 5-isopropoxy-2-nitro-benzoic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]([OH:6])([CH3:5])[CH3:4].F[C:8]1[CH:9]=[CH:10][C:11]([N+:17]([O-:19])=[O:18])=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14].Cl>C1COCC1>[CH:3]([O:6][C:8]1[CH:9]=[CH:10][C:11]([N+:17]([O-:19])=[O:18])=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
950 mg
Type
reactant
Smiles
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)OC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.